molecular formula C8H6N2OS B8752025 4-Phenyl-1,2,5-thiadiazol-3(2H)-one CAS No. 5728-12-1

4-Phenyl-1,2,5-thiadiazol-3(2H)-one

Cat. No.: B8752025
CAS No.: 5728-12-1
M. Wt: 178.21 g/mol
InChI Key: GLKNXXLWVDKKNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenyl-1,2,5-thiadiazol-3(2H)-one is a useful research compound. Its molecular formula is C8H6N2OS and its molecular weight is 178.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

One of the most significant applications of 4-Phenyl-1,2,5-thiadiazol-3(2H)-one is its role as an antimicrobial agent. Research has demonstrated that derivatives of this compound exhibit potent activity against a range of pathogenic microorganisms. For instance, studies indicate that compounds containing the thiadiazole moiety can effectively inhibit Gram-positive bacteria and fungi such as Candida albicans and Aspergillus niger .

Table 1: Antimicrobial Efficacy of this compound Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 μg/mL
This compoundEscherichia coli64 μg/mL
Derivative ACandida albicans42 μg/mL

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. It has been suggested that derivatives of thiadiazole can inhibit inflammatory pathways, making them potential candidates for treating conditions such as rheumatoid arthritis and other inflammatory diseases .

Polymeric Applications

This compound is utilized in the synthesis of polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength. This application is particularly relevant in the development of advanced materials for aerospace and automotive industries .

Photophysical Properties

The compound exhibits interesting photophysical properties that make it suitable for applications in organic electronics and photonics. The ability to modify its structure allows for tuning its optical characteristics, which is valuable in designing light-emitting diodes (LEDs) and photovoltaic devices .

Marine Antifouling Agents

Research has indicated that formulations containing this compound can be effective as marine antifouling agents. These compositions prevent the growth of marine organisms on submerged surfaces, which is crucial for maintaining the integrity of ships and underwater structures .

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various thiadiazole derivatives, researchers synthesized a series of compounds based on this compound. The results showed significant inhibition against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) indicated that specific substitutions on the phenyl ring enhanced antibacterial activity .

Case Study 2: Photonic Applications

Another investigation focused on the photophysical properties of modified thiadiazoles for use in organic light-emitting diodes (OLEDs). The study revealed that certain derivatives exhibited improved luminescent efficiency compared to traditional materials used in OLED technology .

Properties

CAS No.

5728-12-1

Molecular Formula

C8H6N2OS

Molecular Weight

178.21 g/mol

IUPAC Name

4-phenyl-1,2,5-thiadiazol-3-one

InChI

InChI=1S/C8H6N2OS/c11-8-7(9-12-10-8)6-4-2-1-3-5-6/h1-5H,(H,10,11)

InChI Key

GLKNXXLWVDKKNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NSNC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.